2-Azetidinomethyl-3'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

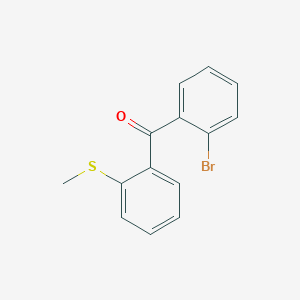

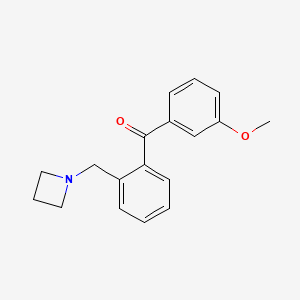

2-Azetidinomethyl-3'-methoxybenzophenone is a compound that falls within the broader class of 2-azetidinones, which are four-membered β-lactam rings with potential biological activity. The interest in these compounds is primarily due to their structural similarity to penicillin and cephalosporin antibiotics, making them a focus for the development of new antitumor agents and other pharmaceuticals .

Synthesis Analysis

The synthesis of 2-azetidinones typically involves the formation of Schiff bases from the reaction of amines with aldehydes, followed by a cyclocondensation reaction with chloroacetyl chloride or phenoxyacetyl chloride in the presence of a base like triethylamine . In the context of antitumor agents, the synthesis of 1,4-diarylazetidin-2-ones has been explored, leading to compounds with potent antiproliferative properties . Similarly, the synthesis of 1,3,4-trisubstituted 2-azetidinones has been reported to yield compounds with cytotoxic activity against cancer cells .

Molecular Structure Analysis

The molecular structure of 2-azetidinones is crucial for their biological activity. X-ray crystallography studies have been used to determine the solid-state structure of these compounds, revealing the importance of the torsional angle between phenyl rings and the configuration of substituents for their antiproliferative activity . For instance, a trans configuration between the 3-phenoxy and 4-phenyl rings has been found to be generally optimal for antitumor activity .

Chemical Reactions Analysis

The chemical reactivity of 2-azetidinones is influenced by their β-lactam ring, which can undergo various reactions, including cyclocondensation and interactions with biological targets such as tubulin. The interaction of certain 2-azetidinones at the colchicine-binding site on β-tubulin has been shown to disrupt microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinones, such as solubility, stability, and crystalline structure, are essential for their biological efficacy and potential as pharmaceuticals. The solid-state structure obtained from X-ray diffraction provides insights into the crystalline form, which can affect the compound's solubility and stability . The synthesis of prodrugs, such as phosphate and amino acid derivatives, has been explored to improve the pharmacokinetic properties of these compounds .

Scientific Research Applications

Toxicity and Reproductive Effects

2-Azetidinomethyl-3'-methoxybenzophenone, also recognized under similar names like benzophenone-3 (BP-3), has been a subject of various studies focusing on its toxicological effects and influence on reproductive health. Studies have shown that high levels of BP-3 exposure could be associated with reproductive toxicity, indicated by alterations in birth weights and gestational ages in humans, and disruptions in reproductive processes in animal models like fish and rats (Ghazipura et al., 2017). Furthermore, metabolic studies have indicated that BP-3's interaction with liver microsomes can lead to the formation of metabolites with varying estrogenic and anti-androgenic activities, which could potentially disrupt endocrine balance (Watanabe et al., 2015).

Anticancer and Antiproliferative Properties

Researchers have been investigating the potential of compounds similar to 2-Azetidinomethyl-3'-methoxybenzophenone for their anticancer properties. For instance, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated, revealing potent antiproliferative compounds that interact at the colchicine-binding site on β-tubulin, indicating a potential pathway for cancer treatment (Thomas F. Greene et al., 2016). Additionally, the synthesis of a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, including compounds with structural similarities to 2-Azetidinomethyl-3'-methoxybenzophenone, showed promising anticancer effects in vitro (G. Veinberg et al., 2003).

Environmental Impact and Detection Methods

The environmental presence and impact of similar benzophenone derivatives have been studied extensively, with methodologies developed for detecting these compounds in environmental samples. For example, a procedure using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry was established for determining derivatives of 2-hydroxybenzophenone, including BP-3, in water samples, highlighting the compound's environmental prevalence and the necessity for monitoring its concentrations (N. Negreira et al., 2009).

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDBWXKRNIMFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643690 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-38-6 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.